2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane

Isomer-resolved procurement Regulatory compliance Olfactory quality control

2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane (CAS 94087-23-7) is a single defined isomer of the bicyclic acetal fragrance ingredient collectively known as Glycolierral or Ivy Dioxolane. The substance belongs to the 1,3-dioxolane class and features a bicyclo[2.2.2]oct-5-ene core substituted with isopropyl and methyl groups at specific positions.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 94087-23-7
Cat. No. B12670003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane
CAS94087-23-7
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1CC2C(C)C)C3OCCO3
InChIInChI=1S/C15H24O2/c1-9(2)12-7-11-8-14(13(12)6-10(11)3)15-16-4-5-17-15/h6,9,11-15H,4-5,7-8H2,1-3H3
InChIKeyONCMKWFWHACURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane (CAS 94087-23-7): Sourcing the Defined Ivy Dioxolane Isomer for Fragrance Procurement


2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane (CAS 94087-23-7) is a single defined isomer of the bicyclic acetal fragrance ingredient collectively known as Glycolierral or Ivy Dioxolane. The substance belongs to the 1,3-dioxolane class and features a bicyclo[2.2.2]oct-5-ene core substituted with isopropyl and methyl groups at specific positions [1]. While the commercial product Glycolierral (CAS 68901-32-6) is marketed as an isomeric mixture with unspecified positional ratios, CAS 94087-23-7 represents the 7-isopropyl-5-methyl positional isomer specifically, registered under EINECS 301-916-6 and the INCI name 7-Isopropyl-5-methylbicyclooctenyl-dioxolane for cosmetic ingredient labelling [2]. The molecular formula is C15H24O2 (MW 236.35 g/mol), with an estimated logP of 3.0–3.8 and a boiling point of approximately 308–319 °C [3].

Why Substituting 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane with Commercial Glycolierral Mixtures Introduces Regulatory and Olfactory Risk


Procurement of the commercial isomeric mixture Glycolierral (CAS 68901-32-6) in place of the defined isomer CAS 94087-23-7 is not scientifically interchangeable for applications requiring precise compositional control. The commercial mixture is described by Givaudan as 2-[6(5)-Methyl-8(7)-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane, indicating positional ambiguity in the bicyclic ring substitution pattern [1]. Because olfactory receptor activation is exquisitely sensitive to molecular shape, different positional isomers (e.g., 5-methyl-7-isopropyl versus 6-methyl-8-isopropyl) may exhibit divergent odor detection thresholds, character nuances, and substantivity profiles—differences documented generically across the bicyclic acetal odorant class [2]. Additionally, cosmetic ingredient regulations in the EU assign distinct chemical identities: the defined isomer carries INCI name 7-Isopropyl-5-methylbicyclooctenyl-dioxolane, while the mixture may be labelled differently, creating compliance exposure if the wrong CAS is sourced for regulated product dossiers [3]. The quantitative evidence below establishes where CAS 94087-23-7 provides measurable differentiation.

Quantitative Procurement Evidence for 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane (CAS 94087-23-7): 6 Dimensions of Verified Differentiation


Isomeric Identity: Defined 7-Isopropyl-5-Methyl Substitution Pattern Versus Commercial Isomeric Mixture CAS 68901-32-6

CAS 94087-23-7 is registered with an unambiguous chemical structure: the isopropyl group is attached at position 7 and the methyl group at position 5 of the bicyclo[2.2.2]oct-5-ene scaffold [1]. In contrast, the commercial product Glycolierral (CAS 68901-32-6) is explicitly described by the manufacturer Givaudan as 2-[6(5)-Methyl-8(7)-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane, indicating two coexisting positional isomers (5-methyl-7-isopropyl and 6-methyl-8-isopropyl) in undisclosed proportions [2]. This structural ambiguity in the commercial mixture means that batch-to-batch isomer ratios can vary, introducing uncontrolled variability in olfactory output and physicochemical properties.

Isomer-resolved procurement Regulatory compliance Olfactory quality control

Regulatory INCI Identity: Distinct Cosmetic Ingredient Labelling for CAS 94087-23-7 Versus Commercial Mixture

Under the EU CosIng regulatory database, CAS 94087-23-7 is assigned the distinct INCI name '7-Isopropyl-5-methylbicyclooctenyl-dioxolane' with the defined perfuming function, while the commercial mixture CAS 68901-32-6 carries a different chemical description entry [1]. This means that cosmetic product ingredient lists relying on INCI nomenclature must cite the correct INCI name corresponding to the actual substance placed on the market; substituting the mixture for the defined isomer creates a formal labelling discrepancy. The EINECS numbers are also distinct: 301-916-6 for CAS 94087-23-7 versus 272-669-9 for CAS 68901-32-6, providing an unambiguous regulatory fingerprint [2].

Cosmetic regulation INCI compliance EU CosIng database

Formulation Stability: pH-Dependent Performance Profile of the Glycolierral Isomer Family in Personal Care Product Matrices

The Givaudan technical datasheet for Glycolierral (covering both CAS 68901-32-6 and 94087-23-7) provides quantitative stability ratings across 11 product matrices relevant to personal care and home care procurement decisions [1]. The isomer family demonstrates maximum stability (★★★★★, 5/5) in acid cleaners (pH 2), fabric conditioners (pH 3), shampoos (pH 6), all-purpose cleaners (pH 9), and soap (pH 10.5). Stability drops to ★★★ (3/5) in antiperspirant (pH 3.5) and liquid fabric detergent (pH 9). In liquid bleach (pH 11), stability is rated at the lowest level (★★, 2/5). This matrix-specific stability profile allows formulators to select the ingredient specifically for applications where it maintains olfactory integrity, unlike alternative green notes such as Triplal (Ivy carbaldehyde), which shows well-documented instability in alkaline and oxidative media [2].

Formulation stability Fragrance tenacity Personal care applications

Volatility and Substantivity: Vapour Pressure and Blotter Tenacity Differentiate Dioxolane Acetals from Aldehydic Green Notes

The Glycolierral isomer family exhibits a vapour pressure of 0.0024 hPa at 25 °C (manufacturer data) [1] or 0.0007 hPa at 25 °C (estimated) [2], classifying it as a moderate-to-low volatility material. Its blotter tenacity is reported as 1 day (Givaudan) [1], although independent perfumer tests have recorded persistence up to 118 hours on blotter [3]. For comparison, the structurally related aldehyde Triplal (Ivy carbaldehyde, CAS 27939-60-2) has a vapour pressure of approximately 0.03 hPa at 25 °C (estimated), roughly one order of magnitude higher, and a typical blotter tenacity of 4–6 hours [4]. This means the dioxolane-protected structure of CAS 94087-23-7 provides significantly prolonged fragrance duration on dry substrates compared to the aldehyde analog, making it preferable for applications requiring extended green-note persistence.

Fragrance substantivity Vapour pressure Top-note longevity

Olfactory Profile: Quantitative Odor Descriptor Distribution of the 7-Isopropyl-5-Methyl Isomer

Computational odor profiling of CAS 94087-23-7 yields a quantitative descriptor distribution: Green (82.25%), Floral (72.76%), Woody (72.21%), Herbal (48.82%), Fresh (44.71%), Spicy (37.05%), Rose (33.61%), Muguet/Lily of the Valley (31.94%), Aldehydic (31.89%), and Lily (30.03%) [1]. The dominant green-floral-woody triad distinguishes this compound from other bicyclic fragrance ingredients such as Ligustral (CAS 68039-49-6), which is characterized primarily as a sharp green-grassy note with minimal floral character, and from the simpler monocyclic acetal Floropal (CAS 5182-36-5), which exhibits a predominantly green-herbaceous profile with limited woody depth [2]. The specific combination of high green (>80%), high floral (>70%), and high woody (>70%) scores is characteristic of the 7-isopropyl-5-methyl isomer scaffold and is not replicated by other in-class bicyclic acetals.

Odor characterization Quantitative olfactory profiling Fragrance ingredient selection

Solubility Matrix: Quantitative Solvent Solubility Data Enabling Informed Formulation Solvent Selection

Experimentally determined solubility values at 25 °C are available for CAS 94087-23-7 in 11 solvents: ethyl acetate (487.74 g/L), acetone (436.91 g/L), toluene (436.58 g/L), n-butanol (367.43 g/L), ethanol (311.45 g/L), n-propanol (304.44 g/L), acetonitrile (317.08 g/L), isopropanol (297.87 g/L), DMF (263.27 g/L), methanol (250.61 g/L), isobutanol (245.61 g/L), and water (3.85 g/L) [1]. This solubility profile shows strong preference for medium-polarity organic solvents and very low water solubility, which directly impacts formulation strategy. For comparison, the simpler monocyclic acetal Floropal (CAS 5182-36-5) exhibits higher water solubility (~15 g/L estimated) due to its smaller hydrophobic surface area, making CAS 94087-23-7 less prone to wash-out in aqueous-based consumer products and more suitable for leave-on applications where water resistance is desired [2].

Solubility parameter Formulation solvent Fragrance compounding

Procurement-Guided Application Scenarios for 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane (CAS 94087-23-7)


EU CosIng-Compliant Fine Fragrance Formulations Requiring Defined INCI Ingredient Labelling

Cosmetic products marketed in the EU must declare ingredients using INCI nomenclature that accurately reflects the substance placed on the market. CAS 94087-23-7 maps to the distinct INCI name '7-Isopropyl-5-methylbicyclooctenyl-dioxolane' (CosIng Ref 39715), whereas the commercial mixture CAS 68901-32-6 may not have an identical INCI assignment [1]. Fragrance houses and cosmetic manufacturers submitting Product Information Files (PIFs) under EU Regulation (EC) No 1223/2009 should source CAS 94087-23-7 specifically when the defined isomer is the actual ingredient used, ensuring full traceability between the safety assessment, the ingredient label, and the formulated product [2]. This scenario applies particularly to prestige fine fragrances where ingredient transparency is a brand requirement.

Alkaline Soap and All-Purpose Cleaner Fragrance with Extended Green Note Stability

The Givaudan stability data demonstrate that the Glycolierral isomer family retains maximum olfactory performance (★★★★★, 5/5) in soap at pH 10.5 and in all-purpose cleaners at pH 9 [1]. Aldehydic green notes such as Triplal undergo rapid degradation under these alkaline conditions via Schiff-base formation with amine-containing formulations or oxidative pathways [2]. Procurement of CAS 94087-23-7 for bar soaps, liquid hand soaps, and alkaline cleaning sprays ensures the green-floral character persists throughout the product shelf-life, unlike aldehyde-based alternatives that lose olfactory impact within weeks. The low water solubility (3.85 g/L) further enhances retention on skin after rinse-off [3].

Perfume Oil and Anhydrous Fragrance Concentrates Leveraging Low Water Solubility for Enhanced Substantivity

With a measured water solubility of only 3.85 g/L at 25 °C and high solubility in ethanol (311.45 g/L), ethyl acetate (487.74 g/L), and other organic solvents [1], CAS 94087-23-7 is ideally suited for anhydrous fragrance oil formulations and high-concentration perfume extracts. The low aqueous partitioning means the molecule preferentially remains in the oil phase on skin, prolonging fragrance perception compared to more water-soluble green notes that are diluted by perspiration or ambient humidity. This property is especially valuable for luxury extrait de parfum concentrations (15–40% fragrance oil) where ingredient substantivity directly correlates with consumer-perceived quality [2].

Green-Floral-Woody Accord Construction Requiring a Single-Ingredient Odor Vector

The quantitative odor descriptor profile of CAS 94087-23-7—Green 82.25%, Floral 72.76%, Woody 72.21% [1]—positions this isomer as a unique single-ingredient bridge between green top notes, floral heart notes, and woody base notes. In fragrance development, achieving this specific triad typically requires blending 2–3 separate ingredients (e.g., a green acetal + a muguet alcohol + a woody-amber). The pre-integrated odor vector of CAS 94087-23-7 simplifies formula architecture, reduces ingredient inventory complexity, and can lower overall fragrance cost-in-use when the target accord is green-floral-woody [2]. This scenario is particularly relevant for mid-market fine fragrances and functional perfumery where formula simplicity is a cost driver.

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